molecular formula C33H68N2O4S B14352851 Hexadecyl (hexadecylsulfamoyl)carbamate CAS No. 95654-23-2

Hexadecyl (hexadecylsulfamoyl)carbamate

Cat. No.: B14352851
CAS No.: 95654-23-2
M. Wt: 589.0 g/mol
InChI Key: OKJJAGPOHYSOKX-UHFFFAOYSA-N
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Description

Hexadecyl (hexadecylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its surfactant properties, making it useful in formulations that require the reduction of surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl (hexadecylsulfamoyl)carbamate can be synthesized through a multi-step process involving the reaction of hexadecylamine with hexadecyl isocyanate, followed by the introduction of a sulfamoyl group. The reaction typically occurs under mild conditions, with the use of solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is often heated to around 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts, such as tin or indium triflate, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl (hexadecylsulfamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl (hexadecylsulfamoyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of hexadecyl (hexadecylsulfamoyl)carbamate involves its ability to interact with lipid membranes and proteins. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective in enhancing the delivery of hydrophobic drugs across cell membranes. Additionally, the sulfamoyl group can form hydrogen bonds with protein residues, stabilizing protein structures and enhancing their activity .

Comparison with Similar Compounds

Hexadecyl (hexadecylsulfamoyl)carbamate can be compared with other carbamate compounds such as:

The unique combination of the hexadecyl and sulfamoyl groups in this compound provides it with distinct surfactant properties, making it particularly useful in applications requiring the reduction of surface tension and enhancement of solubility.

Properties

CAS No.

95654-23-2

Molecular Formula

C33H68N2O4S

Molecular Weight

589.0 g/mol

IUPAC Name

hexadecyl N-(hexadecylsulfamoyl)carbamate

InChI

InChI=1S/C33H68N2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40(37,38)35-33(36)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34H,3-32H2,1-2H3,(H,35,36)

InChI Key

OKJJAGPOHYSOKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)NC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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